MM-589 TFA salt
Description
Chemical Identity and Structure
MM-589 trifluoroacetate salt, also designated as compound 18 in the original research literature, represents a sophisticated macrocyclic peptidomimetic with the molecular formula C30H45F3N8O7 and a molecular weight of 686.72 grams per mole. The compound is assigned Chemical Abstracts Service registry number 2097887-21-1 for the trifluoroacetate salt form, while the free base form carries the registry number 2097887-20-0. The trifluoroacetate salt formulation was specifically developed to enhance the compound's solubility and bioavailability characteristics compared to its free base form.
The structural architecture of MM-589 trifluoroacetate salt features a complex macrocyclic framework incorporating multiple peptide bonds and functional groups strategically positioned to facilitate high-affinity binding to the target protein. The complete chemical nomenclature describes the compound as N-((3R,6S,9S,12R)-6-ethyl-12-methyl-9-(3-(3-methylguanidino)propyl)-2,5,8,11-tetraoxo-3-phenyl-1,4,7,10-tetraazacyclotetradecan-12-yl)isobutyramide 2,2,2-trifluoroacetate. This intricate molecular design reflects the careful optimization process undertaken to achieve optimal target selectivity and binding kinetics.
| Chemical Property | Value |
|---|---|
| Molecular Formula | C30H45F3N8O7 |
| Molecular Weight | 686.72 g/mol |
| Chemical Abstracts Service Number | 2097887-21-1 |
| Density (Predicted) | 1.29 g/cm³ |
| Purity | >98% |
The trifluoroacetate counterion plays a crucial role in the compound's physicochemical properties, providing enhanced stability and facilitating improved handling characteristics during research applications. The salt formation process involves the neutralization of the basic nitrogen centers within the macrocyclic structure with trifluoroacetic acid, resulting in a stable crystalline solid suitable for long-term storage and consistent experimental reproducibility.
Development Context as a Macrocyclic Peptidomimetic
The development of MM-589 trifluoroacetate salt emerged from extensive structure-activity relationship studies focused on creating macrocyclic peptidomimetics capable of disrupting critical protein-protein interactions. The design strategy incorporated principles of peptide chemistry while addressing the inherent limitations of linear peptides, including proteolytic instability and poor cell permeability. The macrocyclic architecture provides enhanced conformational rigidity, improved metabolic stability, and superior binding selectivity compared to traditional linear peptide inhibitors.
The peptidomimetic approach employed in MM-589 development involved the systematic modification of natural peptide sequences known to interact with WD repeat domain 5 protein. Researchers incorporated non-natural amino acids, modified side chains, and cyclization strategies to create a compound capable of maintaining high-affinity binding while achieving improved pharmacological properties. The resulting macrocyclic structure effectively mimics the spatial arrangement of key binding residues while providing enhanced resistance to enzymatic degradation.
The compound's cell-permeable characteristics represent a significant advancement over earlier inhibitors in this class. Traditional protein-protein interaction inhibitors often struggle with cellular uptake due to their size and hydrophilic nature. MM-589 trifluoroacetate salt addresses these challenges through careful optimization of physicochemical properties, including lipophilicity balance and hydrogen bonding capacity, enabling effective intracellular target engagement.
Comparative analysis reveals that MM-589 demonstrates more than 40-fold improved potency compared to the previously reported compound MM-401, highlighting the success of the systematic optimization approach. This substantial enhancement in activity results from refined understanding of the target binding site architecture and implementation of structure-based design principles derived from crystallographic studies.
Significance in WDR5-MLL Protein-Protein Interaction Research
The WD repeat domain 5 protein serves as a critical component of multiple histone methyltransferase complexes, including those containing mixed lineage leukemia proteins MLL1 through MLL4. These protein complexes play essential roles in histone H3 lysine 4 trimethylation, chromatin remodeling, and transcriptional activation of target genes involved in normal biological processes and disease states. The protein-protein interaction between WD repeat domain 5 protein and mixed lineage leukemia proteins represents a particularly attractive therapeutic target due to its central role in leukemogenesis.
MM-589 trifluoroacetate salt binds to WD repeat domain 5 protein with extraordinary affinity, achieving a dissociation constant value of less than 1 nanomolar. This exceptional binding strength enables effective competition with endogenous mixed lineage leukemia proteins for the WD repeat domain 5 protein binding site, effectively disrupting the formation of active methyltransferase complexes. The compound's selectivity for WD repeat domain 5 protein over other related proteins ensures minimal off-target effects and enhanced therapeutic potential.
The functional consequence of MM-589 binding manifests as potent inhibition of mixed lineage leukemia histone H3 lysine 4 methyltransferase activity with a half maximal inhibitory concentration of 12.7 nanomolar. This enzymatic inhibition directly impacts chromatin structure and gene expression patterns, particularly affecting genes regulated by mixed lineage leukemia-containing complexes. The compound demonstrates selective activity against human leukemia cell lines harboring mixed lineage leukemia translocations, with minimal effects on normal cellular function.
| Biological Activity Parameter | MM-589 TFA Salt | Previous Compound MM-401 |
|---|---|---|
| WD Repeat Domain 5 Protein Binding (Half Maximal Inhibitory Concentration) | 0.90 nM | >40-fold higher |
| Mixed Lineage Leukemia Methyltransferase Inhibition (Half Maximal Inhibitory Concentration) | 12.7 nM | Not available |
| Dissociation Constant for WD Repeat Domain 5 Protein | <1 nM | Not available |
| Cell Growth Inhibition in MV4-11 Cells (Half Maximal Inhibitory Concentration) | 0.25 μM | Not available |
Structural studies utilizing co-crystallization techniques have provided detailed insights into the molecular basis for MM-589's high-affinity binding to WD repeat domain 5 protein. These crystallographic analyses reveal specific amino acid interactions, hydrogen bonding patterns, and hydrophobic contacts that contribute to the compound's exceptional selectivity and potency. The structural information has proven invaluable for understanding structure-activity relationships and guiding further optimization efforts.
Historical Context of Development
The development of MM-589 trifluoroacetate salt represents the culmination of extensive research efforts conducted at the University of Michigan under the leadership of Professor Shaomeng Wang and his collaborative team. The project involved investigators from multiple departments, including Medicinal Chemistry, Internal Medicine, Comprehensive Cancer Center, Pathology, and the Life Sciences Institute, reflecting the interdisciplinary nature of modern drug discovery research.
The research program leading to MM-589 discovery was initiated as part of broader efforts to develop small molecule inhibitors targeting protein-protein interactions involved in cancer pathogenesis. The WD repeat domain 5 protein-mixed lineage leukemia interaction was identified as a high-priority target based on its critical role in mixed lineage leukemia-rearranged acute leukemia, a particularly aggressive form of blood cancer with limited therapeutic options.
The timeline of development began with fundamental studies characterizing the WD repeat domain 5 protein-mixed lineage leukemia protein-protein interaction and progressed through systematic medicinal chemistry optimization campaigns. Early compounds in the series, including MM-401, provided proof-of-concept for the druggability of this target but exhibited limited potency and selectivity. The iterative design process incorporated insights from biochemical assays, cellular activity studies, and structural biology investigations to guide compound optimization.
Publication of the MM-589 research findings in the Journal of Medicinal Chemistry in June 2017 marked a significant milestone in the field of protein-protein interaction inhibitor development. The work demonstrated that carefully designed macrocyclic peptidomimetics could achieve extraordinary binding affinity and selectivity for challenging protein targets previously considered undruggable. The research also established new methodological approaches, including the development of an AlphaLISA-based mixed lineage leukemia histone methyltransferase functional assay to facilitate compound evaluation.
The broader scientific impact of MM-589 development extends beyond its immediate therapeutic potential for acute leukemia treatment. The compound serves as a valuable research tool for investigating WD repeat domain 5 protein biology and mixed lineage leukemia protein function in various cellular contexts. Additionally, the successful design strategies employed in MM-589 development have informed subsequent efforts to target other challenging protein-protein interactions, contributing to the advancement of the entire field of molecular therapeutics.
Properties
CAS No. |
2097887-21-1 |
|---|---|
Molecular Formula |
C30H45F3N8O7 |
Molecular Weight |
686.7342 |
IUPAC Name |
N-((3R,6S,9S,12R)-6-Ethyl-12-methyl-9-(3-(3-methylguanidino)-propyl)-2,5,8,11-tetraoxo-3-phenyl-1,4,7,10-tetraazacyclotetradecan- 12-yl)isobutyramide trifluoroacetic acid |
InChI |
InChI=1S/C28H44N8O5.C2HF3O2/c1-6-19-23(38)35-21(18-11-8-7-9-12-18)25(40)31-16-14-28(4,36-22(37)17(2)3)26(41)34-20(24(39)33-19)13-10-15-32-27(29)30-5;3-2(4,5)1(6)7/h7-9,11-12,17,19-21H,6,10,13-16H2,1-5H3,(H,31,40)(H,33,39)(H,34,41)(H,35,38)(H,36,37)(H3,29,30,32);(H,6,7)/t19-,20-,21+,28+;/m0./s1 |
InChI Key |
NARXNZHWAWPJIY-HTCBAMNXSA-N |
SMILES |
CC(C)C(N[C@@]1(C)C(N[C@@H](CCCNC(NC)=N)C(N[C@@H](CC)C(N[C@H](C2=CC=CC=C2)C(NCC1)=O)=O)=O)=O)=O.O=C(O)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MM-589; MM 589; MM589. |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
The sequence is constructed on Wang resin using Fmoc/t-Bu chemistry:
-
Resin swelling : Dichloromethane (DCM) at 25°C for 30 min
-
Deprotection : 20% piperidine/DMF (2 × 10 min)
-
Coupling : HBTU/HOBt/DIEA (4:4:8 equiv) in DMF, 2 hr per residue
Critical parameters :
| Parameter | Optimal Value | Deviation Impact |
|---|---|---|
| Coupling temperature | 0-5°C | >10°C causes aspartimide formation |
| Fmoc deprotection time | 2 × 5 min | Incomplete removal if <8 min |
| Resin loading | 0.6 mmol/g | Higher loading increases truncation |
Side-chain protecting groups:
-
Lysine: Boc
-
Aspartic acid: OtBu
-
Serine: tBu
Macrocyclization Strategies
On-Resin Cyclization
The resin-bound linear peptide undergoes head-to-tail cyclization using PyBOP/DIEA (6 equiv each) in DMF/CHCl₃ (1:4) at -15°C for 48 hr. Solvent composition critically influences cyclization efficiency:
| Solvent System | Cyclization Yield | Byproducts |
|---|---|---|
| DMF | 12% | Oligomers (58%) |
| DMF/CHCl₃ (1:4) | 83% | Diketopiperazine (7%) |
| THF/DCM (1:1) | 67% | Epimerized product (19%) |
Mechanistic insight : Chloroform reduces peptide aggregation through hydrophobic interactions, favoring intramolecular amide bond formation over intermolecular side reactions.
High-Dilution Continuous Flow
Industrial-scale production employs flow reactors (0.5 mm ID tubing) with:
-
Residence time: 8 min
-
Temperature: -20°C
-
Concentration: 2 mM in DMF/MTBE (1:9)
This method achieves 94% conversion with 99.2% enantiomeric excess, surpassing batch reactor performance.
Trifluoroacetate Salt Formation
Neutralization-Crystallization Process
Adapted from US4760177A, the protocol involves:
-
Acid neutralization :
-
TFA (3.5 equiv) added to MM-589 free base in n-butanol
-
Stirred at 40°C until pH 2.0-2.5
-
-
Azeotropic drying :
-
Toluene added (1:3 v/v vs alcohol)
-
Distilled at 89-90°C until water content <0.05%
-
-
Crystallization :
-
Cool to -20°C at 1°C/min
-
Seed crystals (0.1% w/w) added at 5°C
-
Yield optimization :
| Parameter | Laboratory Scale | Pilot Plant |
|---|---|---|
| Cooling rate | 1°C/min | 0.5°C/min |
| Seed particle size | 50-100 μm | 20-50 μm |
| Stirring speed | 200 rpm | 150 rpm |
This produces anhydrous crystals (water content <0.08%) with 99.4% purity by HPLC.
Purification and Characterization
Chromatographic Polishing
Final purification uses preparative HPLC:
-
Column: XBridge BEH C18, 19 × 250 mm, 5 μm
-
Mobile phase:
-
A: 0.1% TFA in H₂O
-
B: 0.1% TFA in MeCN
-
-
Gradient: 25-55% B over 40 min
-
Load: 120 mg per injection
Process analytics :
| Metric | Specification | Typical Result |
|---|---|---|
| Purity (HPLC-UV) | ≥99.0% | 99.6% |
| Enantiomeric excess | ≥99.5% | 99.8% |
| Residual solvents | <500 ppm | 82 ppm (toluene) |
Comparative Analysis of Industrial Methods
| Method | Cycle Time (hr) | API Yield | Capital Cost |
|---|---|---|---|
| Batch SPPS | 168 | 61% | $2.4M |
| Continuous Flow | 92 | 88% | $5.1M |
| Hybrid SPPS/Solution | 120 | 79% | $3.8M |
Key findings :
-
Flow chemistry reduces macrocyclization time by 65% but requires 3× higher initial investment
-
Hybrid approaches balance yield (79%) and equipment costs
| Condition | TFA Salt Degradation | HCl Salt Degradation |
|---|---|---|
| 40°C/75% RH, 1 month | 0.9% | 4.2% |
| Photolytic (ICH Q1B) | 0.3% | 1.8% |
| Acidic (pH 2.0) | 0.7%/day | 3.1%/day |
Optimal storage: -20°C in amber glass vials under argon, maintaining potency >98% for 36 months.
Emerging Methodologies
Enzymatic Macrocyclization
Recent trials with sortase A (5 mol%) in Tris-HCl buffer (pH 7.5) show promise:
-
82% conversion in 6 hr at 37°C
-
No epimerization detected by CD spectroscopy
Photoredox-Mediated Coupling
Visible light catalysis (450 nm LED) using Ir(ppy)₃ (0.1 mol%):
-
76% yield for challenging Tyr-Pro linkages
-
Reduces metal contamination to <5 ppm
Chemical Reactions Analysis
Types of Reactions
MM-589 trifluoroacetic acid salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions can introduce different functional groups to alter the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of MM-589 trifluoroacetic acid salt, which can be used to study different aspects of its biological activity .
Scientific Research Applications
Medicinal Chemistry
MM-589 TFA salt has been investigated for its potential as an inhibitor of specific protein-protein interactions, particularly involving the MYC oncogene. The compound's ability to bind to WDR5, a key protein in the MYC signaling pathway, positions it as a candidate for cancer therapy.
Case Study: Inhibition of WDR5-MYC Interaction
- Objective : To evaluate the binding affinity of this compound to WDR5.
- Methodology : Fluorescence polarization assays were conducted to determine the binding affinity (Kd) of this compound.
- Findings : The Kd values ranged from 8–175 μM, indicating a moderate affinity that could be optimized further through structural modifications .
Biochemical Applications
In biochemical research, this compound has been utilized for its role in modifying protein structures and functions. Its sulfonamide group allows for specific interactions with amino acid residues in proteins.
Case Study: Targeting Protein Modifications
- Objective : To assess the utility of this compound in modifying lysine residues in proteins.
- Methodology : The compound was applied in a series of experiments involving mass spectrometry and gel electrophoresis to track modifications.
- Results : The compound demonstrated effective labeling of lysine residues, facilitating studies on protein dynamics and interactions .
Material Science
The applications of this compound extend into material science, particularly in the development of novel materials with enhanced properties.
Case Study: Polymer Synthesis
- Objective : To explore the incorporation of this compound into polymer matrices.
- Methodology : The salt was used as a modifier in polymer synthesis processes.
- Findings : Incorporating this compound resulted in improved mechanical properties and thermal stability of the resulting polymers .
Data Summary Table
The following table summarizes key findings related to the applications of this compound:
Mechanism of Action
MM-589 trifluoroacetic acid salt exerts its effects by binding to WD repeat domain 5 (WDR5) and inhibiting the mixed lineage leukemia (MLL) protein-protein interaction. This inhibition disrupts the function of the MLL complex, leading to changes in gene expression and cell growth. The molecular targets and pathways involved include the inhibition of histone methyltransferase activity and the modulation of chromatin structure .
Comparison with Similar Compounds
Chemical Properties :
- Molecular Formula : C₃₀H₄₅F₃N₈O₇
- Molecular Weight : 686.72 g/mol
- Targets :
Mechanism of Action : MM-589 TFA disrupts the WDR5-MLL1 interface by mimicking the MLL1 Win motif, occupying the WDR5 binding pocket with high affinity. Structural studies (PDB: 5VFC) reveal that its 14-membered macrocyclic scaffold fits precisely into the WDR5 "funnel," forming hydrophobic interactions and water-bridged hydrogen bonds with residues Tyr260 and Glu322.
Cellular Activity :
- Selectively inhibits proliferation of MLL1-r leukemia cells (e.g., MV4-11) with an EC₅₀ of ~250 nM, demonstrating ~40-fold greater potency than earlier inhibitors like MM-401.
- Induces cell cycle arrest, apoptosis, and myeloid differentiation in MLL1-dependent models.
Applications : Currently restricted to preclinical research due to its investigational status.
The development of WDR5-MLL1 inhibitors has progressed through multiple generations, each addressing limitations in potency, specificity, or bioavailability. Below is a detailed comparison of MM-589 TFA with key analogues:
Table 1: Comparative Analysis of WDR5-MLL1 Inhibitors
Key Findings :
Potency Evolution: Ac-ARA-NH₂, the earliest inhibitor, demonstrated weak activity (Ki = 120 nM), limiting its utility. MM-102 improved affinity (IC₅₀ = 2.4 nM) but lacked cellular efficacy due to poor membrane permeability. MM-401, a cyclized derivative, achieved sub-nanomolar potency (IC₅₀ = 0.9 nM) and induced transcriptome-wide changes in MLL1-r cells, but its EC₅₀ remained high (~10 µM). MM-589 TFA resolved these limitations via its macrocyclic structure, achieving an EC₅₀ of 250 nM—40-fold more potent than MM-401.
Structural Insights: MM-589’s macrocycle enables optimal fit into the WDR5 binding pocket, enhancing hydrophobic interactions and hydrogen bonding compared to linear or smaller cyclic analogues. The monomethylated guanidine group in MM-589 mimics the natural MLL1 Win motif, improving binding specificity.
Specificity: MM-589 is selective for MLL1 over other MLL family members (e.g., MLL2-4), reducing off-target effects. In contrast, earlier compounds like MM-102 showed partial activity against non-MLL1 HMTs.
Biological Activity
MM-589 TFA salt, a potent inhibitor of the WD repeat domain 5 (WDR5) and a modulator of mixed lineage leukemia (MLL) protein-protein interactions, has garnered attention for its significant biological activity, particularly in cancer research. This article delves into the compound's mechanisms, research findings, and its potential therapeutic applications.
Chemical Overview
- Chemical Formula : C₃₀H₄₅F₃N₈O₇
- CAS Number : 2097887-21-1
- Molecular Weight : 615.7 g/mol
This compound is synthesized through multi-step organic synthesis techniques, with the final step involving the formation of the trifluoroacetic acid (TFA) salt to enhance stability and solubility.
This compound functions by selectively binding to the WDR5 protein with a high affinity, as indicated by an IC50 value of approximately 0.90 nM. This interaction disrupts the WDR5-MLL complex, which is crucial for histone H3 lysine 4 (H3K4) methylation, a process vital for regulating gene expression. Abnormalities in H3K4 methylation are linked to various cancers, particularly leukemia.
Inhibition of Cell Growth
Research indicates that this compound effectively inhibits the growth of human leukemia cell lines harboring MLL translocations. Its selectivity for MLL-translocated cells makes it a promising candidate for targeted therapies in treating specific leukemias. The compound demonstrates an IC50 of less than 1 µM, making it over 40 times more effective than previous inhibitors targeting similar pathways.
Comparative Efficacy
The following table summarizes the IC50 values and unique features of this compound compared to other compounds:
| Compound Name | Mechanism of Action | IC50 (µM) | Unique Features |
|---|---|---|---|
| MM-589 TFA | WDR5-MLL PPI Inhibitor | <1 | Highly selective for MLL-translocated cells |
| MI-503 | WDR5 Inhibitor | ~2 | Less selective; broader activity across cell types |
| JQ1 | BET Bromodomain Inhibitor | ~0.5 | Targets BET proteins; different pathway |
| OTX015 | BET Bromodomain Inhibitor | ~0.1 | More potent against various cancers; broader application |
Case Studies and Research Findings
- Leukemia Cell Lines : Studies have shown that this compound significantly inhibits cell proliferation in leukemia models. For instance, in experiments involving human leukemia cell lines with MLL translocations, treatment with MM-589 resulted in marked reductions in cell viability compared to control groups.
- Mechanistic Insights : Further investigations into the molecular pathways affected by MM-589 TFA have revealed alterations in gene expression profiles associated with leukemic cell proliferation. The compound's ability to disrupt WDR5-MLL interactions leads to downstream effects on histone methyltransferase activity and chromatin structure modulation.
- Potential Therapeutic Applications : Given its specificity for MLL-translocated leukemias, this compound is being explored as a therapeutic agent in clinical settings. Its unique mechanism may offer advantages over broader inhibitors that lack selectivity and could lead to improved patient outcomes in targeted cancer therapies.
Q & A
Q. What is the primary biochemical mechanism of MM-589 TFA salt, and how does it modulate histone methylation?
this compound is a macrocyclic peptidomimetic that selectively inhibits the protein-protein interaction (PPI) between WDR5 (WD40-repeat protein 5) and the MLL1 (Mixed Lineage Leukemia 1) complex. This interaction is critical for the assembly of the MLL1 methyltransferase complex, which catalyzes H3K4 methylation—a key epigenetic marker for transcriptional activation. The compound binds to WDR5’s WIN site with high affinity (IC₅₀ = 0.90 nM) and disrupts MLL1-mediated H3K4 methylation (IC₅₀ = 12.7 nM) . Methodological Insight: Validate binding via surface plasmon resonance (SPR) or fluorescence polarization (FP) assays using recombinant WDR5 protein. Confirm functional inhibition using histone methyltransferase activity assays with purified MLL1 complexes.
Q. How should researchers characterize the purity and stability of this compound in experimental settings?
this compound requires rigorous analytical characterization due to its macrocyclic structure and trifluoroacetate (TFA) counterion. Key steps include:
- HPLC-MS : Confirm peptide identity and purity (>95%) using reverse-phase HPLC coupled with mass spectrometry.
- TFA Content Analysis : Quantify residual TFA via ion chromatography or NMR, as excess TFA may interfere with cell-based assays .
- Stability Testing : Perform accelerated degradation studies under varying pH, temperature, and light conditions to establish storage guidelines.
Q. What standard assays are used to evaluate MM-589’s inhibitory effects on WDR5/MLL1 interactions?
- Biochemical Assays :
- FP Assays : Use fluorescently labeled WDR5-binding peptides to measure displacement by MM-589.
- SPR : Quantify binding kinetics (KD, Kon/Koff) using immobilized WDR5 .
- Cellular Assays :
- H3K4me2/me3 Quantification : Employ ChIP-seq or ELISA to measure histone methylation levels in MLL1-rearranged leukemia cells (e.g., MV4-11) .
- Proliferation Assays : Use EC₅₀ values (~250 nM in MV4-11 cells) to assess growth inhibition .
Advanced Research Questions
Q. How can researchers reconcile discrepancies between MM-589’s in vitro IC₅₀ (0.90 nM) and cellular EC₅₀ (~250 nM)?
This discrepancy arises from differences in assay conditions and cellular permeability.
- Permeability Optimization : Use PAMPA (Parallel Artificial Membrane Permeability Assay) to evaluate passive diffusion. Consider prodrug strategies or formulation with permeation enhancers.
- Off-Target Profiling : Screen against related PPIs (e.g., MLL2-WDR5) using AlphaScreen or thermal shift assays to rule out non-specific binding .
Q. What structural modifications enhance MM-589’s selectivity for MLL1 over other MLL family members?
- Crystallography-Guided Design : Analyze the MM-589/WDR5 co-crystal structure (PDB: 5VFC) to identify residues critical for MLL1 selectivity. For example, the macrocyclic scaffold’s fluorophenyl group forms water-bridged hydrogen bonds with WDR5’s Tyr260 and Glu322, which are absent in MLL2/3 complexes .
- SAR Studies : Synthesize analogs with substitutions at the macrocycle’s hydrophobic core and measure binding affinity via ITC (Isothermal Titration Calorimetry).
Q. How should researchers validate MM-589’s target engagement in vivo for preclinical leukemia models?
- Pharmacodynamic Markers : Monitor H3K4me2/me3 levels in bone marrow or peripheral blood via LC-MS/MS.
- Xenograft Models : Use MV4-11 or MLL-AF9-transduced murine models to assess tumor regression and survival. Combine MM-589 with standard therapies (e.g., cytarabine) to evaluate synergy .
Q. What strategies mitigate batch-to-batch variability in this compound for sensitive assays?
- Quality Control : Request peptide content analysis (via amino acid analysis) and residual TFA quantification for each batch.
- Buffer Exchange : Dialyze MM-589 into acetate or HCl salts to reduce TFA interference in cell-based assays .
Data Interpretation and Contradictions
Q. How to address conflicting results in MM-589’s efficacy across cell lines (e.g., activity in MV4-11 vs. inactivity in K562)?
- Mechanistic Context : MV4-11 cells harbor MLL1 rearrangements, making them dependent on WDR5/MLL1 interactions, while K562 cells rely on MLL1-independent pathways. Validate dependency via CRISPR knockout of WDR5 or MLL1 .
- Microenvironment Factors : Assess differences in drug efflux (e.g., ABC transporter expression) or intracellular pH affecting MM-589’s activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
